molecular formula C12H18O B2466083 3,3-Dimethyl-1-phenylbutan-2-ol CAS No. 50695-92-6

3,3-Dimethyl-1-phenylbutan-2-ol

Cat. No.: B2466083
CAS No.: 50695-92-6
M. Wt: 178.275
InChI Key: PDQJOXWPESMTAG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain, with two methyl groups on the third carbon. This compound is often used in organic synthesis and research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethyl-1-phenylbutan-2-ol can be synthesized through the Grignard reaction. This involves the reaction of phenylmagnesium bromide with 3,3-dimethylbutan-2-one. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-phenylbutan-2-ol is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis and as a reagent in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the manufacture of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-phenylbutan-2-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds and participate in various biochemical pathways. Its phenyl group allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-phenylbutan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a phenyl group and two methyl groups on a butanol backbone makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

3,3-dimethyl-1-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h4-8,11,13H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQJOXWPESMTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105735-63-5
Record name ALPHA-TERT-BUTYLPHENETHYL ALCOHOL
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